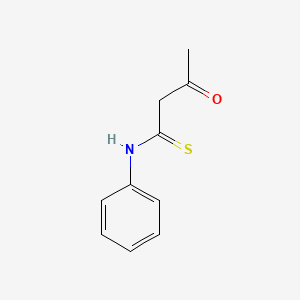

3-oxo-N-phenylbutanethioamide

概要

説明

3-oxo-N-phenylbutanethioamide: is an organic compound with the molecular formula C10H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH-) attached to a butanone backbone

準備方法

Synthetic Routes and Reaction Conditions: 3-oxo-N-phenylbutanethioamide can be synthesized through various methods. One common approach involves the reaction of 3-oxo-3-phenylpropanethioamide with different reagents. For instance, the reaction of 3-oxo-3-phenylpropanethioamide with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate yields 5-acyl-1-aryl(alkyl)-4-aryl-6-thioxopiperidin-2-ones and other related compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and cycloacylation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

化学反応の分析

Types of Reactions: 3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:

Cycloacylation: Reaction with 3-aryl-2-propenoyl chlorides to form thioxopiperidinones and thiopyranones.

Condensation: Reaction with 5-amino-1H-1,2,4-triazoles in acetic acid to form triazolopyrimidines.

Common Reagents and Conditions:

Acetic Acid: Used as a solvent in condensation reactions.

Potassium Carbonate: Employed as a base in cycloacylation reactions.

3-aryl-2-propenoyl Chlorides: Reactants in cycloacylation reactions.

Major Products:

Thioxopiperidinones: Formed from cycloacylation reactions.

Triazolopyrimidines: Formed from condensation reactions with triazoles.

科学的研究の応用

Chemistry: 3-oxo-N-phenylbutanethioamide is used as a precursor in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry .

Biology and Medicine: The compound has been investigated for its potential anticancer activity. Derivatives of this compound have shown inhibitory activity against certain cancer cell lines .

Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-oxo-N-phenylbutanethioamide involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound may inhibit specific enzymes or interfere with cellular pathways essential for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

類似化合物との比較

- 3-oxo-3-phenylpropanethioamide

- 3-oxo-3-N-diphenylpropanethioamide

- 3-oxo-3-phenyl-N-methylpropanethioamide

Comparison: 3-oxo-N-phenylbutanethioamide is unique due to its specific thioamide group and butanone backbone, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in cycloacylation and condensation reactions, leading to the formation of unique heterocyclic structures .

生物活性

3-Oxo-N-phenylbutanethioamide, also known as acetoacetanilide, is an organic compound with the molecular formula C10H11NOS. This thioamide derivative has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11NOS

- Molecular Weight : 177.27 g/mol

- IUPAC Name : this compound

- CAS Number : 10374-66-0

- SMILES Notation : CC(=O)CC(=O)NC1=CC=CC=C1

The structure of this compound features a butanethioamide backbone with a keto group at the third position and a phenyl substituent at the nitrogen atom. This unique arrangement contributes to its reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cycloacylation Reactions : Involves the reaction with 3-aryl-2-propenoyl chlorides to form thioxopiperidinones.

- Condensation Reactions : Reacting with 5-amino-1H-1,2,4-triazoles in acetic acid to yield triazolopyrimidines.

- Diazotization and Coupling : Used to synthesize pyridopyrazolo-triazine derivatives.

These synthetic routes allow for the modification of the compound to enhance its biological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:

| Compound Derivative | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Pyridopyrazolo-triazine with carboxylate | MCF-7 (breast cancer) | 3.89 |

| Pyridopyrazolo-triazine with carbothioamide | HCT-116 (colon cancer) | 12.58 |

| Pyridopyrazolo-triazine with carbothioamide | MCF-7 (breast cancer) | 11.71 |

The anticancer mechanism is believed to involve inhibition of specific enzymes critical for cancer cell proliferation and interference with cellular pathways essential for tumor growth .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other biological activities:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Antioxidant : Scavenges reactive oxygen species, contributing to its protective effects against oxidative stress.

- Anti-inflammatory : Inhibits cyclooxygenase enzymes involved in inflammation processes .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, affecting prostaglandin synthesis.

- Cellular Pathway Interference : It disrupts signaling pathways crucial for cancer cell survival and proliferation.

- Metal Binding : As a bidentate ligand, it can bind metal ions, which may influence various biochemical processes .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

- Synthesis of Antipyrine-Thiophene Hybrids : Research involved synthesizing hybrids that displayed strong inhibitory effects on cyclooxygenase isoenzymes, showcasing their potential as anti-inflammatory agents .

- In Vitro Antitumor Evaluation : A series of carbazole derivatives containing thiazole and thiophene units were synthesized and tested for antitumor activity, revealing promising results against various cancer types .

- Molecular Docking Studies : The binding affinities of synthesized compounds were evaluated using molecular docking techniques, providing insights into their potential interactions at the molecular level .

特性

IUPAC Name |

3-oxo-N-phenylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNAHINYXHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466491 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-66-0 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 3-oxo-N-phenylbutanethioamide in heterocyclic chemistry?

A: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it reacts with 5-amino-1H-1,2,4-triazoles [] and aromatic 1,3- and 1,4-diamines [] to yield complex heterocyclic compounds like quinazolines, perimidines, and dibenzo[d,f][1,3]diazepines. These heterocycles are valuable scaffolds in medicinal chemistry and drug discovery.

Q2: Can you describe the reaction of this compound with 2-aminothiophene derivatives and its significance?

A: This reaction is particularly interesting as demonstrated in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes []. When this compound reacts with diazotized 2-aminothiophenes, it can lead to the formation of thienylazo-thioacetanilide dyes. Furthermore, these dyes can be further modified by reacting with various alpha-chlorinated reagents, yielding diversely substituted thienylazo-thiophenes []. This synthetic route highlights the versatility of this compound as a precursor for constructing complex dye molecules with potential applications in materials science.

Q3: What is the impact of solvent polarity on the UV-visible absorption spectra of dyes derived from this compound?

A: Studies on thienylazo-thiazole and thienylazo-thiophene dyes, synthesized using this compound, show that solvent polarity significantly influences their UV-visible absorption spectra []. This effect can be attributed to the varying stabilization of the ground and excited states of the dye molecules in solvents with different polarities. Understanding this solvent-dependent behavior is crucial for optimizing the performance of these dyes in various applications, such as in dye-sensitized solar cells or as fluorescent probes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。